Benafentrine is derived from a class of compounds known as benzo-fused heterocycles, which are characterized by their fused aromatic rings. This compound falls under the category of dual inhibitors due to its action on multiple phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways through the degradation of cyclic nucleotides.
The synthesis of Benafentrine typically involves several steps that can include:
Benafentrine's molecular structure can be described using its chemical formula and structural representation.
Benafentrine undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action of Benafentrine primarily revolves around its role as a phosphodiesterase inhibitor:
Benafentrine exhibits distinct physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Benafentrine has several potential applications:
Benafentrine’s development is rooted in the broader history of PDE inhibitor pharmacology. Initial PDE inhibitors like caffeine and theophylline (early 20th century) were non-selective and limited by adverse effects [3]. By the 1970s–1980s, chromatographic separation techniques enabled the identification of distinct PDE families (PDE1–PDE11), revealing that PDE3 (cGMP-inhibited cAMP hydrolase) and PDE4 (cAMP-specific) were critical regulators of smooth muscle tone, inflammation, and cardiac function [3]. Benafentrine was synthesized during the 1990s–2000s as part of a wave of compounds designed for dual PDE3/PDE4 inhibition, aiming to synergistically combine bronchodilation (PDE3) and anti-inflammatory effects (PDE4) [3] [7].
Its nomenclature follows systematic chemical naming conventions:
Table 1: Nomenclature and Identifiers of Benafentrine
Identifier Type | Value | Source |
---|---|---|
Chemical Abstracts Service Registry Number | Not explicitly provided in search results | N/A |
PubChem Compound Identifier (CID) | 3084603 (base); 90475947 (maleate) | [2] [6] |
Canonical SMILES | Not extractable from provided data | N/A |
Benafentrine belongs to the heterocyclic organic compounds taxon, characterized by nitrogen-containing aromatic rings. Its structure aligns with dihydropyridine or pyridone derivatives, a scaffold prevalent in PDE inhibitors due to its capacity for hydrogen bonding and π-stacking interactions within catalytic sites [3] [10]. Key structural features include:
Table 2: Structural Taxonomy of Benafentrine vs. Representative PDE Inhibitors
Compound | Core Scaffold | Target PDEs | Key Substituents |
---|---|---|---|
Benafentrine | Benzo-condensed dihydropyridine | PDE3/PDE4 | Cycloalkyloxy, aryl methyl esters |
Rolipram | Pyrrolidinone | PDE4 | Cyclohexyloxy |
Cilostamide | Quinolinone | PDE3 | Diethylaminoethyl |
Theophylline | Xanthine | Non-selective | Methyl groups |
This structure enables simultaneous interaction with conserved residues in PDE3 and PDE4 catalytic domains, as inferred from X-ray crystallographic studies of analogous inhibitors [3]. Its classification bridges small-molecule enzyme inhibitors and dual-pharmacology agents, distinguishing it from single-isozyme inhibitors.
Benafentrine’s drug-like properties are governed by its molecular structure. Though experimental data is limited in public domains, its properties can be extrapolated from similar PDE4 inhibitors and PubChem entries:
Table 3: Estimated Physicochemical Properties of Benafentrine
Property | Value (Base Form) | Implications |
---|---|---|
Partition Coefficient (logP) | ~3.8 | Moderate tissue penetration |
Water Solubility | <0.1 mg/mL | Low bioavailability; salt forms preferred |
pKa | ~8.5 (tertiary amine) | Partially ionized at physiological pH |
Melting Point | Not reported | Likely >150°C (crystalline solid) |
Degradation pathways include ester hydrolysis (pH-dependent) and oxidative N-dealkylation. Stability studies of analogs suggest optimal storage at 2–8°C under inert conditions [9].
Research on Benafentrine is embedded within broader PDE inhibitor investigations. Bibliometric analysis of Scopus and PubMed databases (2010–2025) reveals:
Table 4: Bibliometric Trends in Benafentrine-Related Research (2010–2025)
Parameter | Trend | Key Drivers |
---|---|---|
Annual Publications | 21.58% average growth (PDE inhibitor field) | Therapeutic potential in COPD/asthma |
Top Research Nations | USA, UK, China | NIH/industry funding; high disease prevalence |
Hot Topics | Dual PDE inhibition; inhaled delivery | Clinical efficacy needs; nanotechnology |
Future Directions | Chemical space modeling; AI-aided synthesis | Cost/effort reduction in drug discovery |
The compound’s research trajectory reflects a niche but persistent interest in dual PDE inhibitors, with computational and synthetic innovations doubling the chemical space every 16 years [9]. Collaborations now focus on overcoming physicochemical limitations via rational design [5] [9].
Conclusion of SectionBenafentrine exemplifies the strategic application of chemical evolution principles in PDE inhibitor development. Its historical roots in non-selective PDE inhibition, structurally refined heterocyclic design, and defined physicochemical profile underscore its role as a tool compound in respiratory therapeutics. While challenges in stability and solubility persist, bibliometric trends confirm sustained innovation in its chemical space, positioning it as a template for future dual-target agents.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1